REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:22]=[CH:21][C:9]([CH2:10][CH:11]3[C:16](=[O:17])[O:15]C(C)(C)[O:13][C:12]3=[O:20])=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1>O.FC(F)(F)C(O)=O>[N:1]1([C:6]2[CH:7]=[CH:8][C:9]([CH2:10][CH:11]([C:12]([OH:20])=[O:13])[C:16]([OH:17])=[O:15])=[CH:21][CH:22]=2)[CH:5]=[N:4][CH:3]=[N:2]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The resulting heterogeneous mixture was stirred at 23° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 23° C
|
Type
|
CUSTOM
|
Details
|
Water and trifluoroacetic acid were removed by rotary evaporation at 45° C
|
Type
|
ADDITION
|
Details
|
Toluene (100 mL) was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated by rotary evaporation at 45° C
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran (100 mL) and 6 M aqueous hydrochloric acid solution (28 mL) was added to the residue in sequence
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated by rotary evaporation at 45° C
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran (100 mL) was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated by rotary evaporation at 45° C
|
Type
|
ADDITION
|
Details
|
Toluene (100 mL) was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated by rotary evaporation at 45° C
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was dried under vacuum at 40° C
|
Type
|
CUSTOM
|
Details
|
The solid product was used directly in the next step without further purification
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
N1(N=CN=C1)C1=CC=C(CC(C(=O)O)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |